

GAT2711: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and stability of **GAT2711**, a potent and selective full agonist of the α9 nicotinic acetylcholine receptor (nAChR). **GAT2711**, also referred to as compound 3h in seminal research, has demonstrated significant potential in preclinical models of pain and inflammation.[1][2][3][4][5][6][7] This guide consolidates key data on its physicochemical characteristics, stability profile, and the experimental methodologies used for its evaluation.

Core Chemical Properties

GAT2711 is a novel substituted carbamoyl/amido/heteroaryl dialkylpiperazinium salt.[1][2][3][4] Its chemical structure and properties have been characterized to support its development as a potential therapeutic agent.

Physicochemical and Metabolic Properties

The following table summarizes the key physicochemical and metabolic properties of **GAT2711**. This data is crucial for understanding its drug-like characteristics and for designing further preclinical and clinical studies.

Property	Value
Molecular Formula	C24H35N4O2+
Molecular Weight	411.56 g/mol
LogP (Calculated)	2.15
Topological Polar Surface Area (TPSA)	78.9 Ų
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	4
Microsomal Stability (Mouse)	>90% remaining after 60 min
Microsomal Stability (Human)	>90% remaining after 60 min

Data sourced from supplementary materials of foundational studies.

Biological Activity and Selectivity

GAT2711 is distinguished by its high potency and selectivity for the $\alpha 9$ nAChR, a target implicated in pain and inflammation.[1][2][3][4]

Receptor Binding and Functional Activity

Parameter	Value	Receptor Subtype
EC ₅₀ (Potency)	230 nM	α9 nAChR
Functional Activity	Full Agonist	α9 nAChR
Selectivity vs. α7	340-fold	α9 vs. α7 nAChR

This high selectivity is a key feature, as it may reduce off-target effects associated with agonism at other nAChR subtypes.

Stability and Permeability

The stability of a compound in biological matrices and its ability to permeate biological membranes are critical determinants of its pharmacokinetic profile and potential for therapeutic

efficacy.

Plasma Stability

GAT2711 has demonstrated high stability in murine plasma.

Matrix	Incubation Time	% Remaining	Temperature
Murine Plasma	2 hours	>90%	37 °C
This suggests that GAT2711 is not rapidly degraded by plasma enzymes.[8]			

Caco-2 Permeability

The permeability of **GAT2711** was assessed using Caco-2 cell monolayers, an in vitro model of the intestinal barrier.

pH Condition	Apparent Permeability (Papp) (A → B) (×10 ⁻⁶ cm/s)	Efflux Ratio	Permeability Class
5.0	2.5 ± 0.3	1.19	Low
6.8	2.8 ± 0.1	1.08	Low
7.4	2.4 ± 0.2	1.28	Low

The compound

exhibits low

permeability, and the

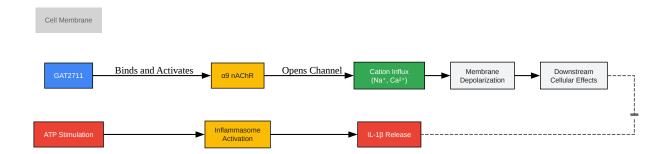
efflux ratios suggest it

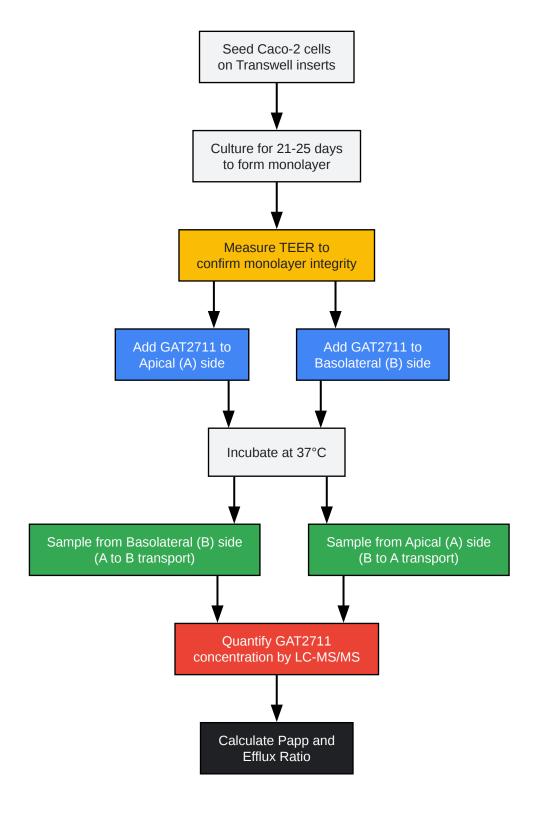
is not a significant

substrate for efflux

transporters like P-

glycoprotein under


these conditions.[8]


Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to characterize **GAT2711**, the following diagrams are provided.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [GAT2711: A Technical Guide to its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616908#gat2711-chemical-properties-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com